1,3-Oxazinane

Catalog No.
S1506014
CAS No.
14558-49-7
M.F
C4H9NO
M. Wt
87.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Oxazinane

CAS Number

14558-49-7

Product Name

1,3-Oxazinane

IUPAC Name

1,3-oxazinane

Molecular Formula

C4H9NO

Molecular Weight

87.12 g/mol

InChI

InChI=1S/C4H9NO/c1-2-5-4-6-3-1/h5H,1-4H2

InChI Key

LQPOOAJESJYDLS-UHFFFAOYSA-N

SMILES

C1CNCOC1

Canonical SMILES

C1CNCOC1

The exact mass of the compound 1,3-Oxazinane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 147293. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,3-Oxazinane (CAS 14558-49-7) is a six-membered saturated heterocycle characterized by an oxygen and a nitrogen atom at the 1 and 3 positions, functioning chemically as a cyclic N,O-acetal (hemiaminal ether). Unlike standard stable ether-amines, this specific atomic arrangement renders the ring highly responsive to pH-triggered hydrolysis and reversible ring-opening. In industrial and pharmaceutical procurement, it is primarily sourced not as a generic solvent or basic scaffold, but as a specialized bifunctional building block. It is critical for the synthesis of pH-sensitive cleavable linkers in antibody-drug conjugates (ADCs) and PROTACs, as well as serving as a stereochemically predictable, masked precursor for 1,3-amino alcohols in complex active pharmaceutical ingredient (API) manufacturing [1].

Buyers frequently attempt to benchmark 1,3-oxazinane against its ubiquitous structural isomer, morpholine (1,4-oxazinane). However, generic substitution fails entirely in advanced applications due to fundamental differences in ring stability. Morpholine is a highly stable ether-amine that resists ring-opening under aggressive physiological and synthetic conditions, making it effective as a robust pharmacophore but useless as a reactive or cleavable linker. In contrast, the N,O-acetal structure of 1,3-oxazinane is specifically designed to undergo controlled, acid-catalyzed ring-opening. Substituting morpholine in ADC linker formulations or dynamic combinatorial libraries will result in zero payload release or irreversible conjugation, completely neutralizing the intended mechanism of action[1].

pH-Responsive Cleavability for Targeted Payload Release

The defining procurement value of 1,3-oxazinane lies in its pH-dependent stability. At physiological pH (7.4), the N,O-acetal ring remains highly stable, preventing premature degradation in circulation. However, under mildly acidic conditions (pH 5.0–5.5) typical of the tumor microenvironment or endosomes, 1,3-oxazinane derivatives undergo rapid hydrolysis with tunable half-lives of 9 to 32 hours. Morpholine, lacking the N,O-acetal linkage, exhibits no measurable ring-opening across this pH range. This quantitative difference dictates the selection of 1,3-oxazinane for endosomal-release applications [1].

Evidence DimensionRing-opening hydrolysis half-life at pH 5.5 vs pH 7.4
Target Compound Data1,3-Oxazinane derivatives: t1/2 = 9–32 hours at pH 5.5; highly stable at pH 7.4
Comparator Or BaselineMorpholine (1,4-oxazinane): t1/2 > 1000 hours (stable across pH 1–14)
Quantified DifferenceOrders of magnitude faster triggered cleavage under endosomal pH conditions.
ConditionsAqueous buffer, pH 5.5 vs 7.4, 37 °C

Procuring 1,3-oxazinane enables the design of smart therapeutics that release active payloads specifically in acidic microenvironments, a function impossible with morpholine.

Efficiency as a Masked 1,3-Amino Alcohol Precursor

In API manufacturing, synthesizing chiral 1,3-amino alcohols via linear deprotection sequences often suffers from low atom economy and poor yields. 1,3-Oxazinane serves as a masked precursor that undergoes clean, Lewis acid-mediated or Brønsted acid-catalyzed nucleophilic ring-opening to yield 1,3-amino alcohols in up to 85–89% yield with high enantiomeric excess. Comparatively, attempting to cleave stable heterocycles like piperidine or morpholine requires extreme conditions that destroy sensitive functional groups. The predictable reactivity of the 1,3-oxazinane scaffold streamlines synthetic workflows by eliminating multi-step protection/deprotection cycles [1].

Evidence DimensionYield of 1,3-amino alcohol via direct ring-opening
Target Compound Data1,3-Oxazinane: 85–89% yield under mild acid catalysis
Comparator Or BaselineMorpholine / Piperidine: <5% yield (resists ring-opening under mild conditions)
Quantified Difference>80% absolute yield improvement for targeted amino alcohol generation.
ConditionsAcid-catalyzed ring-opening (e.g., PTSA or HPF6) in organic solvent

Reduces synthetic steps and improves overall yield when manufacturing complex amino alcohol-based APIs, directly lowering raw material costs.

Reversible Conjugation for Dynamic Oligonucleotide Modification

For advanced nucleic acid research, reversible base-filling requires linkers that can dynamically 'switch on' and 'switch off'. 1,3-Oxazinane linkages (such as those in MOANAs) allow for the post-synthetic, reversible incorporation of nucleobases, driven by base stacking interactions in double helices. This dynamic equilibrium allows the system to self-correct and optimize base-pairing. Standard stable amine or amide linkers form irreversible bonds, preventing dynamic combinatorial optimization. The specific thermodynamic profile of the 1,3-oxazinane ring formation makes it uniquely suited for this advanced molecular engineering[1].

Evidence DimensionReversibility of bioconjugation linkage
Target Compound Data1,3-Oxazinane: Reversible equilibrium at pH 5.5, locked at pH 7.4
Comparator Or BaselineStandard Amide/Amine Linkers: Irreversible (static) across physiological pH
Quantified DifferenceEnables dynamic sequence optimization and reversible base-filling not possible with static linkers.
ConditionsAqueous oligonucleotide assembly, pH modulation between 5.5 and 7.4

Essential for buyers engineering dynamic combinatorial libraries, responsive probes, or reversible nucleic acid therapeutics.

pH-Responsive Linker Manufacturing for ADCs and PROTACs

Directly downstream of its pH-dependent hydrolysis kinetics, 1,3-oxazinane is procured as a bifunctional crosslinker in targeted therapeutics. Its ability to remain stable at pH 7.4 while rapidly cleaving in the acidic tumor microenvironment (pH 5.0–5.5) ensures that cytotoxic payloads or protein degraders are released only upon endosomal internalization [1].

Masked Precursor for Chiral 1,3-Amino Alcohol APIs

Leveraging its predictable acid-catalyzed ring-opening behavior, 1,3-oxazinane is utilized in bulk pharmaceutical synthesis as a protected formaldehyde and 3-aminopropanol equivalent. This allows manufacturers to bypass inefficient multi-step linear deprotections, directly yielding high-purity 1,3-amino alcohol pharmacophores with excellent atom economy [1].

Dynamic Oligonucleotide Conjugation (MOANAs)

Based on its reversible bioconjugation thermodynamics, 1,3-oxazinane is the required scaffold for synthesizing N-methoxy-1,3-oxazinane nucleic acids (MOANAs). This enables the reversible, post-synthetic incorporation of nucleobases into DNA/RNA backbones, a critical requirement for developing dynamic combinatorial libraries and responsive nucleic acid probes[2].

XLogP3

-0.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Other CAS

14558-49-7

Wikipedia

1,3-oxazinane

Dates

Last modified: 08-15-2023

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